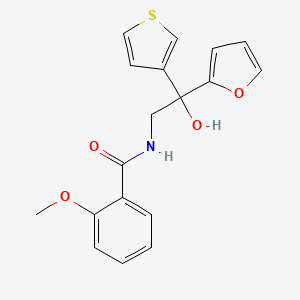

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-22-15-6-3-2-5-14(15)17(20)19-12-18(21,13-8-10-24-11-13)16-7-4-9-23-16/h2-11,21H,12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSQZPHMLAARLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-furyl and 3-thienyl derivatives, followed by their coupling with 2-methoxybenzamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of environmentally friendly processes to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan/Thiophene Hybrids

(a) N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

- Key Differences :

- Substituent Position: The thiophene ring is at position 2 (vs. 3 in the target compound).

- Functional Group: A sulfonamide replaces the benzamide, and a benzoxazole ring is present.

- The benzoxazole moiety may increase metabolic stability due to its planar, aromatic structure .

(b) 2-Chloro-N-[(2R)-1-(4-cyanophenyl)-3-(1,3-dioxoisoindolin-2-yl)propan-2-yl]-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]benzamide

- Key Differences: Additional Substituents: A 4-cyanophenyl group and a dioxoisoindolinyl moiety. Stereochemistry: Contains chiral centers (R-configuration).

- Implications: The cyanophenyl group may enhance binding to hydrophobic pockets in proteins . The dioxoisoindolinyl group could improve pharmacokinetic properties by reducing oxidative metabolism .

Compounds with Similar Amide Linkages

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Differences :

- Simplified Backbone: Lacks heterocyclic rings (furan/thiophene).

- Bulky Substituents: A 1,1-dimethylethyl group replaces the hydroxyethyl bridge.

- The tert-butyl group may enhance steric hindrance, affecting conformational flexibility .

(b) N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Key Differences :

- Thiazole Integration: A thiazole ring replaces the thiophene.

- Substitution Pattern: The methoxy group is on the benzylamine rather than the benzamide.

Table 1: Comparative Data for Selected Analogues

- Synthesis Insights: The target compound’s synthesis likely parallels methods for similar benzamides, such as coupling carboxylic acids or acyl chlorides with amino alcohols . Lower yields in furan/thiophene hybrids (e.g., 53% in ) suggest challenges in stabilizing reactive intermediates during heterocycle formation .

Pharmacological and Toxicological Considerations

- Bioactivity Gaps: No direct toxicological data exist for the target compound. However, structurally related thiophene derivatives (e.g., Thiophene Fentanyl Hydrochloride) exhibit uncharacterized toxicity profiles, warranting caution in biomedical applications .

- Metabolic Stability : Compounds with methoxy groups (e.g., 2-methoxybenzamide) often show prolonged half-lives due to reduced Phase I metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.